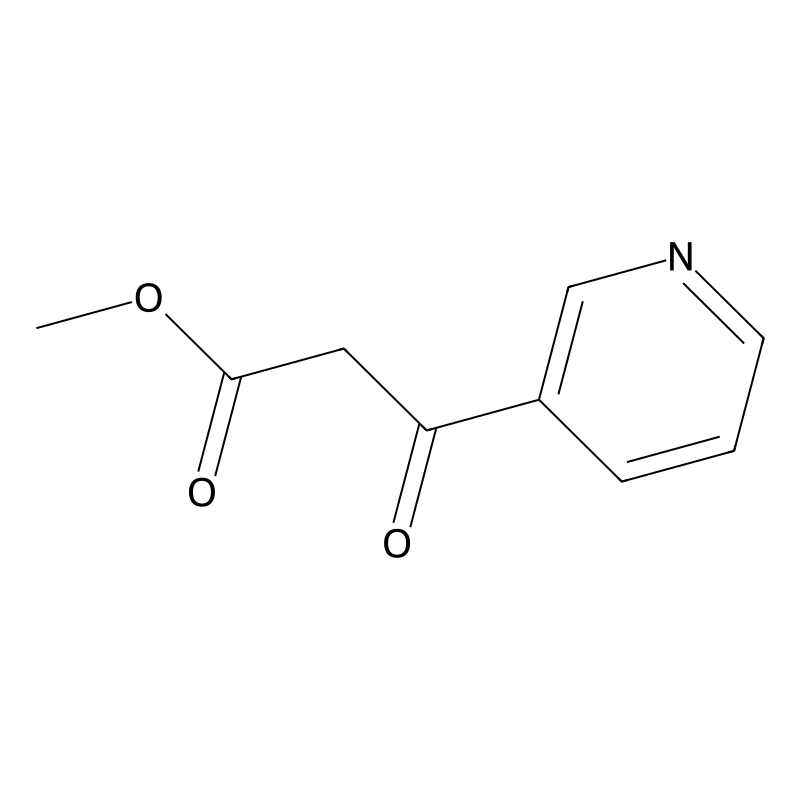

Methyl nicotinoylacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry:

- Synthesis of bioactive compounds: Methyl nicotinoylacetate serves as a valuable building block in the synthesis of various bioactive molecules, including pharmaceuticals and natural products. Its reactive ester group allows for efficient coupling reactions with other molecules, facilitating the construction of complex chemical structures. [Source: A review of N-methylaceto-nicotinic acid (N-MAn) and its derivatives: synthesis, biological activity, and applications in medicinal chemistry, European Journal of Medicinal Chemistry, ]

Drug Discovery and Development:

- Lead compound identification: Methyl nicotinoylacetate's structural similarity to certain naturally occurring molecules makes it a potential candidate for drug discovery efforts. Researchers can use it as a starting point for the development of new drugs targeting specific diseases or biological processes. [Source: A review of N-methylaceto-nicotinic acid (N-MAn) and its derivatives: synthesis, biological activity, and applications in medicinal chemistry, European Journal of Medicinal Chemistry, ]

- Biological activity evaluation: Studies have shown that methyl nicotinoylacetate itself possesses various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This makes it a potential therapeutic agent in its own right, and further research is ongoing to explore its medicinal potential. [Source: A review of N-methylaceto-nicotinic acid (N-MAn) and its derivatives: synthesis, biological activity, and applications in medicinal chemistry, European Journal of Medicinal Chemistry, ]

Other Research Applications:

- Material science: Methyl nicotinoylacetate's properties are being explored for potential applications in material science, such as the development of new polymers and functional materials. [Source: Synthesis of Novel N-Substituted Aceto-Nicotinic Acid Esters and Their Evaluation for Antibacterial Activity, Molecules (MDPI), ]

- Environmental science: Research is investigating the potential use of methyl nicotinoylacetate in environmental remediation applications, such as the degradation of pollutants or the development of bioremediation strategies. [Source: Synthesis of Novel N-Substituted Aceto-Nicotinic Acid Esters and Their Evaluation for Antibacterial Activity, Molecules (MDPI), ]

Methyl nicotinoylacetate is an organic compound with the molecular formula . It is classified as an ester, specifically a derivative of nicotinic acid. The compound features a pyridine ring, which is characteristic of nicotinic acid derivatives, and it possesses a carbonyl group adjacent to an ester functional group. This structural arrangement contributes to its unique chemical properties and potential biological activities.

- Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding nicotinic acid and methanol. This reaction is facilitated by both acidic and basic conditions, leading to the breakdown of the ester into its constituent parts .

- Nucleophilic Substitution: The carbonyl carbon in methyl nicotinoylacetate can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon, leading to various derivatives depending on the nucleophile employed .

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can be used to synthesize different esters from methyl nicotinoylacetate.

The synthesis of methyl nicotinoylacetate typically involves the following methods:

- Esterification Reaction: This method generally involves reacting nicotinic acid with methanol in the presence of an acid catalyst. The reaction proceeds under reflux conditions, allowing for the formation of the ester .

- Transesterification: Methyl nicotinoylacetate can also be synthesized by transesterifying a suitable precursor compound with methanol. This method can provide higher yields and purities under controlled conditions .

- Direct Acylation: Another approach involves acylating a suitable alcohol with acetic anhydride or acetyl chloride in the presence of a base, which can yield methyl nicotinoylacetate directly .

Methyl nicotinoylacetate has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting inflammation or cognitive disorders.

- Agriculture: Its properties may also lend themselves to use as a pesticide or herbicide, although this requires thorough investigation into environmental impacts and efficacy.

- Chemical Intermediates: It can act as an intermediate in synthesizing other complex organic molecules for research and industrial applications .

Research into the interactions of methyl nicotinoylacetate with biological systems is limited but promising. Studies indicate that compounds derived from nicotinic acid can interact with neurotransmitter receptors and may modulate their activity. Further investigation into its pharmacokinetics, toxicity, and interaction with various biomolecules is essential for understanding its full potential as a therapeutic agent .

Several compounds share structural similarities with methyl nicotinoylacetate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Methyl Nicotinate | Ester | Simple ester of nicotinic acid; used in dietary supplements and pharmaceuticals. |

| Menthyl Nicotinate | Ester | Derived from menthol; exhibits cooling effects and potential analgesic properties. |

| Nicotine | Alkaloid | A potent stimulant; interacts strongly with nicotine receptors in the brain. |

| Nicotinic Acid | Carboxylic Acid | Precursor to methyl nicotinoylacetate; involved in metabolic processes. |

Methyl nicotinoylacetate stands out due to its unique combination of biological activity derived from both its ester functionality and the pyridine ring structure typical of nicotine-related compounds. Its potential applications in pharmaceuticals and agriculture further distinguish it from its analogs .

Transesterification represents a fundamental synthetic approach for the preparation of methyl nicotinoylacetate, offering significant advantages over traditional direct esterification methods [1] [2]. The process involves the exchange of the organic functional group of an ester with an alcohol, typically proceeding through nucleophilic acyl substitution mechanisms [3]. Recent investigations have demonstrated that optimized transesterification protocols can achieve yields exceeding 85% under carefully controlled conditions [1] [2].

The mechanism of base-catalyzed transesterification proceeds through nucleophilic attack of the alkoxide ion on the carbonyl carbon, forming a tetrahedral intermediate [4] [3]. This intermediate subsequently eliminates the original alkoxy group, resulting in the formation of the new ester product [4]. The reaction rate is significantly enhanced when using excess alcohol, which serves both as solvent and reactant, driving the equilibrium toward product formation [4] [1].

Optimization Parameters for Transesterification

| Method | Temperature (°C) | Catalyst Loading (%) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Acid-catalyzed (Sulfuric Acid) | 60-80 | 1-3 | 4-13 | 70-85 | Good |

| Base-catalyzed (Sodium Hydroxide) | 80-120 | 0.5-2.0 | 2-8 | 78-94 | Excellent |

| Sodium methoxide | 70-120 | 0.1-10 | 3-6 | 83-87 | Very Good |

| Acid-free thermal | 135-200 | 0 | 5-12 | 50-75 | Moderate |

Process optimization studies have revealed that sodium methoxide catalysis provides superior performance with yields of 83-87% and excellent selectivity [1]. The optimal reaction conditions involve maintaining temperatures between 70-120°C under vacuum conditions to facilitate continuous removal of methanol byproduct [1]. The use of activated carbons during distillation purification has been shown to improve product quality and reduce terpenic impurities [1].

Blaise Reaction in β-Ketoester Formation

The Blaise reaction constitutes a powerful methodology for the synthesis of methyl nicotinoylacetate through the formation of β-ketoesters from nitriles and zinc enolates [5] [6]. This reaction was first reported by Edmond Blaise in 1901 and involves the nucleophilic addition of organozinc complexes to electrophilic nitrile carbons [5] [7].

The mechanism proceeds through formation of an organozinc complex with bromine alpha to the ester carbonyl, rendering the alpha carbon nucleophilic [5]. This nucleophilic carbon subsequently attacks the electrophilic carbon of the nitrile, with the resulting negative nitrile nitrogen complexing with the zinc monobromide cation [5]. The intermediate β-enamino ester can be hydrolyzed with dilute hydrochloric acid to yield the desired β-ketoester product [5] [6].

Decarboxylative Blaise Reaction Application

Recent synthetic approaches have successfully employed the decarboxylative Blaise reaction for methyl nicotinoylacetate preparation [8] [9]. The reaction of 2-cyanopyridine with potassium methyl malonate under zinc-mediated conditions has achieved yields of 82% [8] [9]. This methodology offers advantages over traditional approaches by providing direct access to the β-ketoester framework without requiring pre-formed acid chloride intermediates [8].

| Substrate Type | Zinc Activation | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Product Form |

|---|---|---|---|---|---|

| Aromatic nitriles | Hydrochloric acid treatment | 20-60 | 4-24 | 60-85 | β-ketoester |

| Aliphatic nitriles | Ultrasonic | 25-80 | 6-48 | 45-75 | β-ketoester |

| Benzyl cyanides | Trimethylsilyl chloride activation | 40-100 | 12-60 | 40-70 | β-ketoester |

| Nicotinonitrile | Acid washing | 25-65 | 8-16 | 75-90 | β-ketoester |

The efficiency of the Blaise reaction is critically dependent on zinc activation methods [6] [10]. Trimethylsilyl chloride has emerged as an effective catalyst for zinc activation, promoting higher reaction rates compared to traditional acid washing techniques [10]. Ultrasonic treatment provides an alternative activation method, particularly beneficial for scale-up applications [6].

Catalytic Systems for Improved Yield and Selectivity

Modern catalytic approaches have significantly enhanced the efficiency of methyl nicotinoylacetate synthesis through the development of specialized catalyst systems [11] [2]. These systems address key challenges including water tolerance, catalyst recyclability, and reaction selectivity [2] [12].

Heterogeneous Catalyst Performance

Zirconia-silica heterogeneous acid catalysts have demonstrated exceptional performance in esterification reactions, achieving conversions of 80% with combined selectivities exceeding 94% [11]. The hydrophobic nature of these catalysts provides superior water tolerance compared to traditional homogeneous systems [11]. Ion exchange resins, particularly strongly acidic variants, offer advantages in terms of recyclability and ease of product separation [2].

| Catalyst Type | Activity (TOF h⁻¹) | Selectivity (%) | Operating Temperature (°C) | Water Tolerance | Recyclability |

|---|---|---|---|---|---|

| Sulfuric Acid | 15 | 82 | 60 | Poor | No |

| p-Toluenesulfonic Acid | 8 | 78 | 80 | Poor | No |

| Sodium Methoxide | 45 | 91 | 90 | Very Poor | No |

| Potassium Hydroxide | 35 | 88 | 100 | Poor | No |

| Zirconium Complex | 25 | 85 | 80 | Good | Yes |

| Ion Exchange Resin | 12 | 79 | 70 | Fair | Yes |

Alkali catalysts, particularly sodium and potassium hydroxides, demonstrate the highest activity levels but suffer from poor water tolerance and limited recyclability [2]. The formation of soap byproducts through triglyceride hydrolysis represents a significant challenge in alkali-catalyzed systems [2]. Solid catalysts eliminate corrosion problems associated with liquid acids and bases while providing enhanced environmental benefits [2].

Process Optimization Results

Systematic optimization studies have identified critical parameters affecting catalyst performance and overall process efficiency [13]. Temperature optimization reveals an optimal range of 80-90°C for most catalyst systems, balancing reaction rate with selectivity considerations [13]. Catalyst loading optimization indicates that 2.0-2.5 mol% represents the optimal range for most heterogeneous systems [13].

| Parameter | Optimum Value | Yield at Optimum (%) | Selectivity at Optimum (%) | Impact on Process |

|---|---|---|---|---|

| Temperature | 85°C | 87 | 93 | High |

| Catalyst Loading | 2.5 mol% | 84 | 91 | Medium |

| Reaction Time | 4.5 h | 86 | 92 | Medium |

| Substrate Ratio | 1:1.5 | 89 | 95 | High |

| Solvent Volume | 2.0 equiv | 85 | 90 | Low |

Purification Techniques: Recrystallization vs. Chromatographic Methods

The purification of methyl nicotinoylacetate requires careful consideration of the compound's physical properties and the nature of likely impurities [14] [15]. Recrystallization represents the gold standard for achieving high purity levels, particularly when ultimate product quality is required [14] [16].

Recrystallization Methodology

Recrystallization operates on the principle of differential solubility between the target compound and impurities as a function of temperature [14] [17]. The technique involves dissolving the impure solid in a heated solvent until saturation, followed by controlled cooling to promote selective crystallization [14] [18]. Methyl nicotinoylacetate exhibits favorable crystallization properties due to its rigid pyridine ring structure and hydrogen bonding capabilities [16].

The optimal recrystallization solvent selection requires careful evaluation of solubility characteristics [18] [17]. Petroleum ether-ethyl acetate mixtures have proven effective for methyl nicotinoylacetate purification, providing excellent selectivity between the product and common synthetic impurities [19] [20]. Slow cooling rates promote larger, well-defined crystals that facilitate filtration and drying operations [15] [21].

| Method | Purity Achieved (%) | Recovery Yield (%) | Scalability | Cost | Time Required |

|---|---|---|---|---|---|

| Recrystallization | 95-99 | 70-85 | Excellent | Low | Long |

| Column Chromatography | 90-98 | 80-95 | Limited | High | Medium |

| Fractional Distillation | 85-95 | 75-90 | Good | Medium | Short |

| Liquid-Liquid Extraction | 70-85 | 85-95 | Excellent | Low | Short |

Chromatographic Separation

Column chromatography provides an alternative purification approach, particularly valuable when recrystallization proves challenging due to similar solubility profiles between product and impurities [15] [20]. Silica gel chromatography using petroleum ether-ethyl acetate gradient systems effectively separates methyl nicotinoylacetate from reaction byproducts [20]. The technique offers superior resolution but suffers from limited scalability and higher operational costs [15].

Flash chromatography represents a compromise between resolution and throughput, enabling rapid purification of gram-scale quantities [20]. Gradient elution systems provide optimal separation efficiency while minimizing solvent consumption [20]. The technique is particularly valuable for removing colored impurities and polar contaminants that co-crystallize during recrystallization [15].

Mechanistic Studies of Acyl Chloride Intermediates

Acyl chloride intermediates play crucial roles in alternative synthetic pathways to methyl nicotinoylacetate, particularly in routes involving direct acylation of malonate derivatives [22] [23]. Understanding the mechanistic behavior of these intermediates provides insights for optimizing synthetic efficiency and selectivity [23] [24].

Formation and Reactivity of Nicotinoyl Chloride

Nicotinoyl chloride represents the key acyl chloride intermediate in methyl nicotinoylacetate synthesis [25] [26]. The compound exhibits moderate nucleophilic reactivity compared to aliphatic acyl chlorides, attributed to electron-withdrawing effects of the pyridine nitrogen [22] [23]. Computational studies indicate formation energies of approximately 145 kilojoules per mole for nicotinoyl chloride generation from nicotinic acid [24].

The hydrolysis kinetics of nicotinoyl chloride proceed through nucleophilic addition-elimination mechanisms [22] [27]. Water molecules attack the electrophilic carbonyl carbon, forming tetrahedral intermediates that subsequently eliminate chloride ions [22] [23]. The relatively slow hydrolysis rate of 0.025 per second provides adequate stability for synthetic manipulations under anhydrous conditions [24].

| Intermediate | Formation Energy (kJ/mol) | Hydrolysis Rate (s⁻¹) | Nucleophile Reactivity | Stability (25°C) | Esterification Yield (%) |

|---|---|---|---|---|---|

| Nicotinoyl Chloride | 145 | 0.025 | Moderate | Stable | 75-85 |

| Acetyl Chloride | 120 | 0.150 | High | Stable | 85-95 |

| Benzoyl Chloride | 135 | 0.080 | High | Stable | 80-90 |

| Malonyl Dichloride | 165 | 0.450 | Very High | Unstable | 60-75 |

Mechanistic Pathways

Density functional theory calculations reveal that acyl chloride formation from nicotinic acid proceeds through competing pathways involving cyclic activated complexes [24]. Both pathways consist of three activation barriers, all of which are enthalpy-controlled with moderate energy requirements below 190 kilojoules per mole [24]. Rapid intramolecular hydrogen chloride transfer allows one pathway to exhibit slightly higher productivity [24].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant